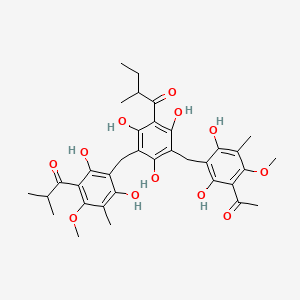
LigupurpurosideD
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ligupurpuroside D is a glycoside compound isolated from the leaves of Ligustrum purpurascens, a plant traditionally used in Chinese medicine for over 2,000 years . This compound has garnered attention due to its potential antiviral and anti-inflammatory properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ligupurpuroside D can be isolated using preparative high-performance liquid chromatography (HPLC). The process involves the following steps:
Extraction: The leaves of Ligustrum purpurascens are dried and powdered.
Solvent Extraction: The powdered leaves are subjected to solvent extraction using ethanol or methanol.
Filtration and Concentration: The extract is filtered and concentrated under reduced pressure.
Purification: The concentrated extract is purified using preparative HPLC, employing a reversed-phase column and a gradient of water and acetonitrile as the mobile phase
Industrial Production Methods
Industrial production of Ligupurpuroside D follows similar steps but on a larger scale. The process involves:
Bulk Extraction: Large quantities of Ligustrum purpurascens leaves are processed.
Continuous Solvent Extraction: Industrial-scale solvent extraction units are used.
Large-Scale Filtration and Concentration: The extract is filtered and concentrated using industrial evaporators.
Preparative HPLC: Large-scale preparative HPLC systems are employed for purification
Analyse Chemischer Reaktionen
Types of Reactions
Ligupurpuroside D undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters
Wissenschaftliche Forschungsanwendungen
Ligupurpuroside D has several scientific research applications:
Chemistry: Used as a reference compound in chromatographic studies.
Biology: Studied for its effects on cytokine production and immune modulation.
Industry: Potential use in the development of antiviral drugs and anti-inflammatory agents.
Wirkmechanismus
Ligupurpuroside D exerts its effects through the modulation of cytokine production. It enhances the production of interferon-gamma (IFN-γ) and inhibits the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-10 (IL-10). These actions lead to reduced inflammation and enhanced immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ligupurpuroside A
- Ligupurpuroside B
- Ligupurpuroside C
Uniqueness
Ligupurpuroside D is unique due to its specific modulation of cytokine production, which is more pronounced compared to other similar compounds. Its ability to significantly reduce lung inflammation in virus-infected models sets it apart from other glycosides .
Eigenschaften
CAS-Nummer |
1194056-35-3 |
|---|---|
Molekularformel |
C35H46O18 |
Molekulargewicht |
754.735 |
IUPAC-Name |
[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C35H46O18/c1-15-24(40)26(42)28(44)34(49-15)52-31-16(2)50-35(29(45)27(31)43)53-32-25(41)22(14-48-23(39)10-6-18-5-9-20(37)21(38)13-18)51-33(30(32)46)47-12-11-17-3-7-19(36)8-4-17/h3-10,13,15-16,22,24-38,40-46H,11-12,14H2,1-2H3/b10-6+/t15-,16-,22+,24-,25+,26+,27-,28+,29+,30+,31-,32-,33+,34-,35-/m0/s1 |
InChI-Schlüssel |
ZFHXYODOBLFJFA-OJTSUPNQSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3O)OCCC4=CC=C(C=C4)O)COC(=O)C=CC5=CC(=C(C=C5)O)O)O)C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B591303.png)








